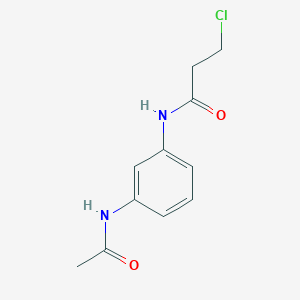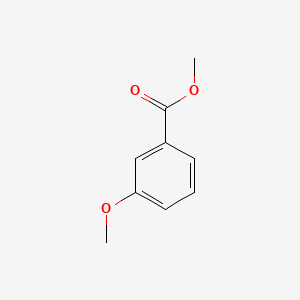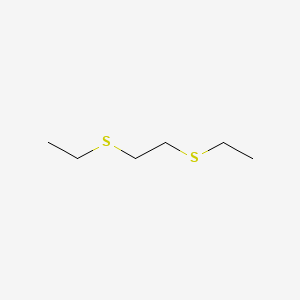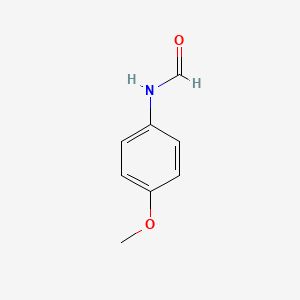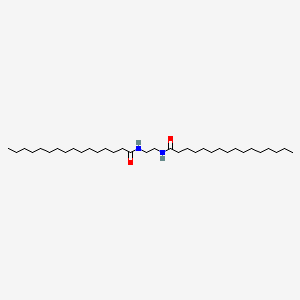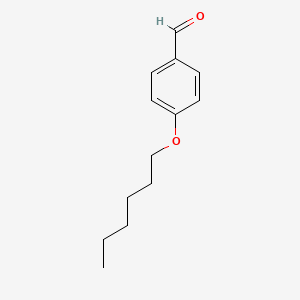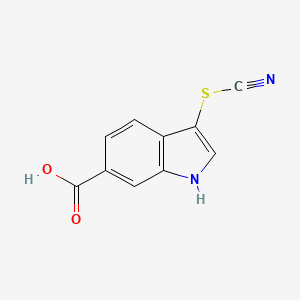
3-thiocyanato-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiocyanato-1H-Indole-6-Carboxylic Acid is a biochemical used for proteomics research . It has a molecular formula of C10H6N2O2S and a molecular weight of 218.24 .
Synthesis Analysis
A novel series of twenty 3-thiocyanato-1H-indoles, carrying diversification at positions N-1, C-2, and C-5 of the heterocyclic core, were synthesized . Their antiproliferative activity against four human cancer cell lines (HL60, HEP-2, NCI-H292, and MCF-7) was evaluated, employing doxorubicin as a positive control .Molecular Structure Analysis
The molecular structure of 3-Thiocyanato-1H-Indole-6-Carboxylic Acid consists of a heterocyclic indole ring attached to a thiocyanate group and a carboxylic acid group .Chemical Reactions Analysis
3-Thiocyanato-1H-indoles are a combination of heterocyclic indoles and thiocyanate compounds . Indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole demonstrated to be essentially inactive, whereas several of their congener 3-thiocyanato-1H-indoles displayed good to excellent levels of potency (IC50 ≤ 6 μM), while being non-hemolytic .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Thiocyanato-1H-Indole-6-Carboxylic Acid include a molecular formula of C10H6N2O2S and a molecular weight of 218.24 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
“3-thiocyanato-1H-indole-6-carboxylic acid” may serve as a reactant in the synthesis of various pharmaceutical compounds. Similar indole derivatives have been used to develop inhibitors for enzymes like E. coli MurD ligase and interleukin-2 inducible T cell kinase, which are critical in bacterial cell wall synthesis and immune response regulation, respectively .
Anticancer Activity
Indole compounds, including those with a thiocyanato group, have been explored for their antiproliferative properties against cancer cell lines. Such compounds could be synthesized and evaluated for their potential to inhibit the growth of cancer cells like HL60 (leukemia), HEP-2 (laryngeal cancer), NCI-H292 (lung cancer), and MCF-7 (breast cancer) .
Herbicidal Applications
Derivatives of indole carboxylic acids have been investigated as herbicides, acting as antagonists to plant auxin receptors. While not directly mentioned, “3-thiocyanato-1H-indole-6-carboxylic acid” could potentially be modified to enhance its herbicidal activity through interaction with these receptors .
Plant Growth Regulation
Indole derivatives are known to influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone that regulates various growth processes. The compound could be studied for its effects on plant physiology and its potential as a growth regulator .
Chemical Synthesis
This compound might be used as a building block in chemical synthesis to create complex molecules with specific desired properties. Indole derivatives are often used in Fischer indole synthesis, which is a method to construct indole rings—a core structure in many biologically active molecules .
Zukünftige Richtungen
The future directions of research on 3-thiocyanato-1H-indole-6-carboxylic acid could involve further exploration of its anticancer potential . Additionally, the indole-3-thiocyanate motif can be suitably decorated to afford highly cytotoxic compounds and that the substituted indole can be employed as a useful scaffold toward more potent compounds .
Eigenschaften
IUPAC Name |
3-thiocyanato-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVSBEAFPBVHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-thiocyanato-1H-indole-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

